3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential
- This compound and related derivatives have been studied for their potential as pharmacological agents. Notably, derivatives like 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione exhibited anxiolytic-like activity in preclinical models. These findings suggest that long-chain arylpiperazines (LCAPs) linked to tricyclic derivatives of theophylline could be valuable in developing new anxiolytic or antidepressant drugs (Zagórska et al., 2009).
Serotonin Receptor Affinity
- Some derivatives have shown potent affinity for serotonin (5-HT1A/5-HT7) receptors and inhibitory activity for phosphodiesterases PDE4B and PDE10A. One compound in particular, 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exhibited potential antidepressant activity in in vivo studies, indicating its significance in developing treatments for mood disorders (Zagórska et al., 2016).
Molecular Docking and SAR Studies
- Research on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has identified some compounds as potent and selective A3 adenosine receptor antagonists, with one particular compound showing a K(i) value of 0.8 nM. These studies are crucial for understanding the molecular mechanisms of these compounds and their potential therapeutic applications (Baraldi et al., 2005).
Antidepressant and Anxiolytic-like Activity
- A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones was synthesized and tested for their affinity for various receptors. Some of these compounds were identified as potent ligands for 5-HT1A, 5-HT7, and dopamine D2 receptors, with promising antidepressant and anxiolytic activities in preliminary pharmacological studies (Zagórska et al., 2015).
Exploration of Structure-Activity Relationships
- Additional studies have been conducted to explore the structure-activity relationships of similar compounds. These efforts aim to improve the potency and hydrophilicity of the synthesized molecules, which could lead to the development of more effective therapeutic agents (Baraldi et al., 2008).
Properties
IUPAC Name |
2-(2-ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-4-34-14-13-28-23(31)21-22(27(2)25(28)32)26-24-29(21)16-20(17-9-6-5-7-10-17)30(24)18-11-8-12-19(15-18)33-3/h5-12,15-16H,4,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNGLCHAVQENRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.